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Ascaphin-7M

Cat. No.: B1578180
Attention: For research use only. Not for human or veterinary use.
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Description

Ascaphin-7M is a synthetic antimicrobial peptide (AMP) derived from the skin secretions of the North American tailed frog, Ascaphus truei . This peptide belongs to the ascaphin family, which represents a host-defense strategy that arose early in anuran evolution . The "M" variant is characterized by specific amino acid substitutions, including Gly8→Ser and Ser20→Asn, identified in the skin secretions of the Rocky Mountain tailed frog ( Ascaphus montanus ) . Like other ascaphins, this compound is believed to adopt a cationic, amphipathic alpha-helical structure that facilitates its primary mechanism of action: disrupting bacterial cell membranes . This membrane disruption occurs through electrostatic interactions between the positively charged peptide and the negatively charged components of microbial membranes, leading to membrane permeabilization and cell death . Its potential research applications include investigating its broad-spectrum antimicrobial activity and exploring its antitumor properties, similar to the related peptide Ascaphin-8, which has shown an inhibitory effect on the growth of human cancer-derived cells . Researchers can use this compound to study the structure-activity relationships of amphibian-derived AMPs and their potential as novel therapeutic leads. This product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

bioactivity

Antimicrobial

sequence

GFKDWIKSAAKKLIKTVASNIANQ

Origin of Product

United States

Isolation, Purification, and Primary Characterization of Ascaphin 7m

Initial Biochemical Characterization

Primary Amino Acid Sequence Elucidation (e.g., Edman Degradation)

The determination of the primary amino acid sequence of the ascaphin peptides was accomplished through automated Edman degradation. carlosdavidson.org This classical sequencing method sequentially removes one amino acid at a time from the amino-terminus of a peptide. libretexts.orglibretexts.org The cleaved amino acid is then identified, allowing for the reconstruction of the entire peptide sequence. libretexts.org The accuracy of the sequences determined by Edman degradation is typically confirmed by comparing the experimentally determined molecular mass (via mass spectrometry) with the theoretical mass calculated from the proposed sequence. carlosdavidson.org

For Ascaphin-7M, structural characterization was achieved through peptidomic analysis of skin secretions from Ascaphus montanus. researchgate.net This research revealed that this compound is an ortholog of Ascaphin-7 (found in Ascaphus truei) but contains distinct amino acid substitutions. researchgate.net

The specific differences between Ascaphin-7 from A. truei and this compound from A. montanus were identified as two point substitutions. researchgate.net These findings are crucial as they provide molecular-level evidence supporting the classification of the inland and coastal tailed frog populations as separate species. researchgate.net

Detailed Research Findings

The following tables summarize the key findings from the characterization and sequence elucidation of this compound and its related ortholog.

Table 1: Amino Acid Substitutions in this compound Compared to Ascaphin-7

This table details the specific amino acid changes that differentiate this compound from the Ascaphin-7 peptide found in Ascaphus truei.

PeptideSource OrganismPosition 8Position 20
Ascaphin-7Ascaphus trueiGlycine (Gly)Serine (Ser)
This compoundAscaphus montanusSerine (Ser)Asparagine (Asn)
Data sourced from peptidomic analysis comparing the two species. researchgate.net

Table 2: Primary Characterization Data for Ascaphin-7 (Ortholog of this compound)

This table provides the known characteristics of Ascaphin-7 from A. truei, which serves as the reference for understanding this compound.

PropertyDescriptionReference
Consensus SequenceGX₂DX₂KGAAKX₃KTVAX₂IANX.COOH (for Ascaphins 2-7) carlosdavidson.orgnih.gov
Full SequenceGFKDLIKGAAKAVVKTVASIAN uniprot.org
Length24 Amino Acids uniprot.org
Molecular Mass2,559 Da uniprot.org
Sequencing MethodAutomated Edman Degradation carlosdavidson.org
Confirmation MethodMALDI Mass Spectrometry carlosdavidson.org

Structural and Molecular Biology of Ascaphin 7m

Secondary and Tertiary Structure Determination

The three-dimensional structure of Ascaphin-7M is fundamental to its mechanism of action, which is believed to involve interaction with and disruption of microbial cell membranes. nih.gov

Circular dichroism (CD) spectroscopy is a technique used to study the secondary structure of proteins and peptides. youtube.comnih.gov In aqueous solutions, many antimicrobial peptides are unstructured, but they adopt a defined secondary structure upon interacting with a membrane-mimetic environment, such as a solution containing trifluoroethanol. carlosdavidson.org For the ascaphin family, predictions indicate a strong tendency for the central region (residues 4–17) to form an α-helical conformation. carlosdavidson.org Experimental studies on the related ascaphin-8 (B1578179), using CD spectroscopy, have confirmed that it adopts an α-helical structure in such environments. nih.gov This α-helical conformation is a common feature of many membrane-active antimicrobial peptides. mdpi.com

The amphipathic nature of a peptide, characterized by the spatial separation of hydrophobic and hydrophilic residues, is crucial for its interaction with lipid bilayers. nih.govnih.gov Helical wheel projections of the ascaphins, including by extension this compound, illustrate this amphipathicity. carlosdavidson.org The conserved cationic residues (Lysine/Arginine) are segregated on one face of the helix, while the hydrophobic residues are on the opposite face. carlosdavidson.org This arrangement facilitates the peptide's insertion into the negatively charged bacterial membranes. The hydrophobicity of the peptide is a key factor in its lytic activity. nih.gov The balance between the cationic charge and hydrophobicity is critical for the peptide's selectivity and efficacy. nih.gov

C-Terminal Amidation Status and Its Structural Implications

The biological activity and structural stability of many antimicrobial peptides are influenced by modifications at their N- and C-termini. In the ascaphin family, there is a clear distinction in the post-translational modification of the C-terminus. This compound, like its ortholog Ascaphin-7 from Ascaphus truei and other family members from ascaphin-2 (B1578189) to -6, possesses a free C-terminal carboxyl group (-COOH). carlosdavidson.org This contrasts with Ascaphin-1 and Ascaphin-8, which are C-terminally α-amidated (-NH2). carlosdavidson.org

Peptide Family MemberC-Terminal StatusReference
Ascaphin-1α-amidated carlosdavidson.org
Ascaphin-2Free Acid carlosdavidson.org
Ascaphin-3Free Acid carlosdavidson.org
Ascaphin-4Free Acid carlosdavidson.org
Ascaphin-5Free Acid carlosdavidson.org
Ascaphin-6Free Acid carlosdavidson.org
Ascaphin-7 / 7MFree Acid carlosdavidson.org
Ascaphin-8α-amidated carlosdavidson.org

Biosynthetic Pathways and Genetic Origins

The production of this compound is a multi-step process rooted in the genetic evolution of the Ascaphus genus and involves specific expression and modification pathways.

Gene Duplication Events in Ascaphin Evolution

The diversity observed within the ascaphin peptide family is believed to be a direct result of multiple gene duplication events from an ancestral gene. carlosdavidson.orgnih.gov This evolutionary mechanism is a common feature in frogs, allowing for the generation of a wide array of host-defense peptides from a single genetic template. mdpi.com The structural similarities shared among the eight ascaphin peptides are strong evidence of their common origin. nih.govresearchgate.net

The evolution of these peptides is further highlighted by the divergence between the coastal tailed frog (Ascaphus truei) and the Rocky Mountain tailed frog (Ascaphus montanus). Peptidomic analysis shows distinct amino acid substitutions between the orthologous ascaphins from these two species, which are now recognized as separate. nih.gov For instance, this compound from A. montanus differs from Ascaphin-7T of A. truei by two substitutions: Glycine at position 8 is replaced by Serine, and Serine at position 20 is replaced by Asparagine. researchgate.netnih.gov This demonstrates the ongoing molecular evolution of these defense peptides following species divergence.

Peptide OrthologSource SpeciesAmino Acid Substitutions Compared to Coastal Range OrthologReference
Ascaphin-1MA. montanusAla(12)→Glu nih.gov
Ascaphin-3MA. montanusAsp(4)→Glu nih.gov
Ascaphin-4MA. montanusAla(19)→Ser nih.gov
Ascaphin-5MA. montanusLys(12)→Thr nih.gov
This compoundA. montanusGly(8)→Ser and Ser(20)→Asn nih.gov

Gene Encoding and Expression in Skin Glands

Ascaphin peptides are synthesized and stored in specialized granular glands located within the frog's skin. carlosdavidson.orgimrpress.com These glands function as part of the frog's innate immune system, producing a chemical arsenal (B13267) for defense against pathogens and predators. imrpress.com The genes that encode the ascaphin peptides are expressed within these dermal glands. Upon translation, these genes produce precursor proteins that subsequently undergo processing to yield the mature, active peptides. mdpi.comimrpress.com The peptides are then stored in granules and can be released onto the skin surface in response to external stimuli, such as stress or physical harm. imrpress.com

Post-Translational Modifications and Processing

Following the translation of the ascaphin gene into a precursor protein, a series of post-translational modifications (PTMs) are required to produce the final, biologically active this compound peptide. scribd.comnih.gov This process is typical for many frog skin peptides and begins with the enzymatic cleavage of the precursor protein. mdpi.com This cleavage removes an N-terminal signal peptide and an acidic pro-region, releasing the core peptide sequence.

A critical PTM that generates diversity within the ascaphin family is differential C-terminal processing. carlosdavidson.org While Ascaphin-1 and Ascaphin-8 undergo enzymatic amidation, this compound, along with ascaphins 2 through 6, does not. carlosdavidson.org It retains its natural carboxyl terminus. This differential processing, where members of the same peptide family encoded by similar genes undergo different modifications, represents a sophisticated strategy to create functional diversity from a limited set of genes.

Biological Activities and Mechanistic Investigations of Ascaphin 7m

Antimicrobial Spectrum and Potency

Ascaphin-7M, like other members of the ascaphin family, demonstrates a broad spectrum of antimicrobial activity. vulcanchem.comfrontiersin.org The ascaphin peptides, in general, have been shown to be active against a variety of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. vulcanchem.comcarlosdavidson.org

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Studies on the ascaphin family of peptides have demonstrated their effectiveness against Gram-negative bacteria. carlosdavidson.orgnih.gov With the exception of ascaphin-8 (B1578179), the ascaphins that were tested showed greater potency against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than against Gram-positive cocci. carlosdavidson.org Ascaphin-8, a closely related peptide, has shown high potency in inhibiting the growth of clinical isolates of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. researchgate.netnih.gov While specific minimum inhibitory concentration (MIC) values for this compound against these bacteria are not extensively detailed in the provided results, the general trend within the ascaphin family suggests notable activity.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

The ascaphin family of peptides also exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. vulcanchem.comcarlosdavidson.org However, most ascaphins, with the exception of ascaphin-8, tend to be less potent against these bacteria compared to their activity against Gram-negative species. carlosdavidson.org For instance, ascaphin-8 demonstrated significant activity against S. aureus and E. faecalis. carlosdavidson.org

Antifungal Activity (e.g., Candida albicans)

The antifungal properties of the ascaphin family have been noted, with activity demonstrated against the opportunistic yeast Candida albicans. vulcanchem.comcarlosdavidson.org Ascaphin-8, in particular, has shown significant activity against this fungal pathogen. carlosdavidson.org The design of analogs of other antimicrobial peptides has also focused on improving potency against C. albicans. nih.gov

Comparative Antimicrobial Efficacy with Other Ascaphins (e.g., Ascaphin-8)

When compared to other ascaphins, ascaphin-8 generally stands out as the most potent peptide across a range of microorganisms. carlosdavidson.orgnih.gov It has demonstrated the highest potency against P. aeruginosa and S. aureus, and significant activity against E. faecalis and C. albicans. carlosdavidson.org In contrast, other ascaphins, likely including this compound, show a preference for activity against Gram-negative bacteria. carlosdavidson.org

Table 1: Antimicrobial Activity of Ascaphin Peptides

Microorganism This compound and other Ascaphins (excluding -8) Ascaphin-8
Escherichia coli More Potent Potent
Pseudomonas aeruginosa More Potent Most Potent
Staphylococcus aureus Less Potent Highly Potent
Enterococcus faecalis Less Potent Significant Activity
Candida albicans Active Significant Activity

Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of ascaphins are primarily attributed to their interaction with and disruption of microbial cell membranes. researchgate.netvulcanchem.com This mechanism is a common feature of many cationic, amphipathic α-helical peptides found in frog skin. carlosdavidson.org

Membrane Interaction and Permeabilization

The proposed mechanism of action for ascaphins involves a multi-step process. vulcanchem.com Initially, the positively charged residues of the peptide are attracted to the negatively charged components of the bacterial membrane through electrostatic interactions. vulcanchem.com Following this initial binding, the hydrophobic residues of the peptide facilitate its insertion into the membrane. vulcanchem.com This insertion leads to the formation of pores or a general destabilization of the membrane, ultimately causing cell lysis and death. vulcanchem.com Biophysical studies on ascaphin peptides have confirmed their ability to interact with and alter the fluidity of membranes. vulcanchem.com This membrane-disrupting capability is considered the primary mode of their microbicidal effect. researchgate.net

Electrostatic Interactions with Lipopolysaccharide (LPS) and Phospholipid Bilayers

Intracellular Target Modulation and Inhibition of Macromolecular Synthesis

While membrane disruption is a primary mode of action, some antimicrobial peptides can translocate across the cell membrane to act on internal targets. imrpress.comresearchgate.net Once inside the cytoplasm, these peptides can interfere with essential cellular processes. researchgate.net They can bind to negatively charged molecules like DNA and RNA, thereby inhibiting replication and transcription. researchgate.net Furthermore, they can interfere with protein synthesis by targeting ribosomes or hindering protein folding. researchgate.net This multi-pronged attack, targeting both the cell membrane and intracellular processes, makes it more difficult for bacteria to develop resistance. imrpress.com

Role in Host Innate Immune Defense Systems

This compound and other host defense peptides (HDPs) are key effectors of the innate immune system. researchgate.netfrontiersin.orgmdpi.comjmb.or.kr Their role extends beyond direct killing of microbes to include immunomodulation—the ability to alter the host's immune response. mdpi.commdpi.com A critical immunomodulatory function is the ability to bind and neutralize LPS. mdpi.com LPS is a potent endotoxin (B1171834) that can trigger an overwhelming and damaging inflammatory response (sepsis) in the host. mdpi.com By sequestering LPS, peptides like this compound can dampen this hyperinflammatory response. mdpi.commdpi.com

Additionally, HDPs can act as signaling molecules, recruiting immune cells such as neutrophils, monocytes, and T-cells to the site of infection through a process called chemotaxis. frontiersin.orgjmb.or.krmdpi.com They can also influence the differentiation and activation of immune cells, for example, by promoting a pro-inflammatory phenotype in macrophages to enhance pathogen clearance. frontiersin.org This dual function of direct antimicrobial activity and immune system modulation makes these peptides a powerful component of host defense. mdpi.comjmb.or.kr

Antitumor Biological Activities (Non-Clinical Focus)

Emerging research has shown that many antimicrobial peptides, including the related Ascaphin-8, also possess antitumor properties. bio-integration.orgnih.govnih.govrsc.org This has led to investigations into their potential as anticancer agents.

Studies on Ascaphin-8, a closely related peptide, have demonstrated its ability to inhibit the growth of human cancer cell lines, including the hepatocellular carcinoma line HepG2. nih.govnih.govresearchgate.netnih.govarchivesofmedicalscience.com The selectivity of these peptides for cancer cells is thought to be based on differences in membrane composition. bio-integration.org Cancer cell membranes often have a higher net negative charge than normal cells due to an increased surface presentation of anionic molecules like phosphatidylserine. bio-integration.org This creates an electrostatic attraction for cationic peptides, similar to the mechanism of bacterial targeting. bio-integration.org By binding to and disrupting the cancer cell membrane, these peptides can halt proliferation. nih.govresearchgate.net

Research Finding on Related Peptides/CompoundsCell LineEffect
Gabexate mesilate inhibits proliferation. nih.govHepG2Cell growth inhibition was observed. nih.gov
Naringin shows dose-dependent cytotoxicity. waocp.orgHepG2Inhibition of cancer cell proliferation. waocp.org
Genistein reduces cell viability. archivesofmedicalscience.comHepG2IC₅₀ value of 25 μM was determined. archivesofmedicalscience.com
Ascaphin-8 derivatives show activity. nih.govnih.govMCF-7, HCT116, U87Enhanced antitumor activity compared to the parent peptide. nih.govrsc.org

This table presents findings on compounds with similar activities or on related peptides to provide context for the potential mechanisms of this compound.

In addition to direct membrane lysis, these peptides can trigger apoptosis, or programmed cell death, in cancer cells. bio-integration.orgwaocp.orgsgo-iasgo.comfrontiersin.orgaging-us.comnih.gov Apoptosis is a controlled process that eliminates damaged or malignant cells without inducing an inflammatory response. aging-us.com The process can be initiated through two main pathways:

Extrinsic Pathway: Involves the binding of ligands to death receptors (like Fas) on the cell surface, leading to the activation of initiator caspase-8. aging-us.commdpi.com

Intrinsic (Mitochondrial) Pathway: Triggered by internal stress, this pathway involves the permeabilization of the mitochondrial membrane and the release of cytochrome c. sgo-iasgo.comaging-us.com This leads to the formation of the apoptosome and the activation of initiator caspase-9. aging-us.com

Both pathways converge on the activation of effector caspases (like caspase-3), which execute the final stages of cell death by cleaving essential cellular proteins. sgo-iasgo.comaging-us.commdpi.com Studies on various anticancer agents in HepG2 cells confirm that apoptosis is a key mechanism involving the activation of caspases and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. nih.govsgo-iasgo.commdpi.com The ability of Ascaphin-family peptides to induce apoptosis is a significant component of their antitumor potential. nih.govwaocp.org

Modulation of Cancer Cell Migration

While direct studies on the effect of this compound on cancer cell migration are not extensively documented, research on the broader family of antimicrobial peptides, including the closely related Ascaphin-8, provides significant insights into its potential mechanisms. rsc.orgnih.gov Antimicrobial peptides are recognized for their ability to interfere with metastatic processes such as cell adhesion, migration, and invasion. frontiersin.orgnih.gov

The proposed mechanism for this activity is often linked to the peptides' ability to interact with and disrupt the cancer cell membrane. nih.govvulcanchem.com This interaction is facilitated by the cationic nature of the peptides, which are electrostatically attracted to the negatively charged cancer cell membranes. vulcanchem.com This disruption can lead to a cascade of intracellular events that may inhibit the cellular machinery required for migration.

Furthermore, studies on engineered analogs of Ascaphin-8 have shown that modifications to the peptide's structure can enhance its anti-metastatic capabilities. nih.gov For instance, a stabilized analog of Ascaphin-8 demonstrated a more potent inhibitory effect on the migration of A549 human lung cancer cells compared to the parent peptide. nih.gov This suggests that the ascaphin peptide backbone is a promising scaffold for developing agents that can modulate cancer cell motility. The general mechanisms by which antimicrobial peptides are thought to inhibit cancer cell migration include the disruption of the cytoskeleton, inhibition of signaling pathways crucial for cell movement, and induction of apoptosis, which would consequently halt migration. nih.govmdpi.com

Hemolytic Activity Assessment

A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their hemolytic activity, which is the ability to rupture red blood cells. This is a measure of the peptide's cytotoxicity against host cells and is a key determinant of its selectivity and potential for systemic use. researchgate.net

Concentration-Dependent Hemolysis Profiles

The hemolytic activity of the ascaphin family of peptides has been evaluated, with studies indicating that this activity is concentration-dependent. carlosdavidson.orgnih.gov While specific data for this compound is not available, the table below presents the hemolytic activity of several ascaphin peptides isolated from Ascaphus truei. The HC50 value represents the concentration of the peptide that causes 50% hemolysis of human erythrocytes. carlosdavidson.org

PeptideHC50 (µM)
Ascaphin-1> 200
Ascaphin-3> 200
Ascaphin-5> 200
Ascaphin-850

This data indicates that while many ascaphin peptides exhibit low hemolytic activity, Ascaphin-8 is a notable exception with a significantly lower HC50 value, indicating higher hemolytic potential. carlosdavidson.orgnih.gov It is plausible that this compound shares the characteristic of having some degree of hemolytic activity, which would be expected to increase with concentration.

Correlation between Antimicrobial Potency and Hemolytic Activity

Within the ascaphin family, a correlation between antimicrobial potency and hemolytic activity has been observed, particularly in the case of Ascaphin-8. carlosdavidson.orgnih.gov Ascaphin-8 is the most potent antimicrobial peptide in the family but also displays the highest hemolytic activity. carlosdavidson.orgnih.gov This suggests that the structural features contributing to its potent microbicidal action also increase its toxicity to mammalian cells.

Research into synthetic analogs of Ascaphin-8 has further illuminated this relationship. Modifications to the peptide, such as substituting certain amino acids with lysine (B10760008), have been shown to modulate both antimicrobial and hemolytic activities. vulcanchem.com In some instances, these modifications have led to the development of analogs with retained or even enhanced antimicrobial efficacy but significantly reduced hemolytic activity. vulcanchem.com This demonstrates that it is possible to uncouple these two properties, a key step in the development of safer, more selective therapeutic agents based on the ascaphin scaffold. The balance between hydrophobicity and cationicity in these peptides is a critical factor, with increased hydrophobicity often leading to higher hemolytic activity. vulcanchem.com

Structure Activity Relationship Sar Studies and Peptide Engineering of Ascaphin 7m Analogs

Identification of Key Amino Acid Residues for Biological Function

The biological function of ascaphin peptides is intrinsically linked to their primary amino acid sequence and resulting physicochemical properties. vulcanchem.com Although specific residue-by-residue functional mapping for Ascaphin-7M has not been extensively documented, analysis of the ascaphin family, especially Ascaphin-8 (B1578179), highlights several critical structural elements. nih.govvulcanchem.com

Cationic Residues: The presence of positively charged amino acids, such as Lysine (B10760008) (K) and Arginine (R), is fundamental for the initial electrostatic attraction to the negatively charged components of bacterial membranes. vulcanchem.commdpi.com this compound contains three such cationic residues, which are crucial for its antimicrobial activity.

Hydrophobic Residues: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) facilitates the peptide's insertion into the lipid bilayer of the microbial cell membrane, leading to disruption and cell death. vulcanchem.commdpi.com

Amphipathicity: The spatial arrangement of these cationic and hydrophobic residues to form distinct polar and nonpolar faces, known as amphipathicity, is critical. researchgate.net This arrangement is optimized when the peptide adopts an α-helical conformation in a membrane-like environment, a key feature for the activity of many antimicrobial peptides. researchgate.netnih.gov

α-Helical Structure: The propensity to form an α-helix is considered important for the antimicrobial action of the ascaphin family. researchgate.net The substitutions in this compound (Gly8→Ser and Ser20→Asn) compared to Ascaphin-7 may influence the stability and nature of this helical structure, thereby modulating its biological activity. unl.edu

Design and Synthesis of Modified this compound Analogs

The rational design of this compound analogs aims to overcome the inherent limitations of natural peptides, such as susceptibility to proteolysis and potential conformational instability. nih.gov The primary method for creating these engineered peptides is solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise assembly of the amino acid sequence and the incorporation of non-natural amino acids or synthetic linkers. nih.govvulcanchem.com

A key strategy to enhance the therapeutic potential of ascaphin peptides is to stabilize their bioactive α-helical conformation. nih.gov Peptide "stapling" involves introducing a covalent cross-link between the side chains of two amino acids to enforce and maintain the helical structure. nih.gov Studies on Ascaphin-8 have demonstrated the efficacy of this approach. nih.govrsc.orgnih.gov

Hydrocarbon Stapling: This involves incorporating two non-natural, olefin-bearing amino acids at specific positions (e.g., i and i+4 or i and i+7) and then forming a hydrocarbon staple via a ring-closing metathesis reaction. nih.gov This has been shown to increase the helicity of Ascaphin-8 analogs. nih.gov

Aromatization Stapling: A newer method utilizes a click reaction between sulfhydryl groups of Cysteine residues and a rigid linker, such as 1,2-bis(bromomethyl)benzene. nih.gov This strategy was successfully used to construct a series of Ascaphin-8 based stapled peptides, suggesting its applicability for stabilizing this compound. nih.govrsc.org The choice of linker and the stapling position are critical for effectively improving the peptide's helicity. nih.gov

Amino acid substitution is a fundamental tool in SAR studies to probe the function of individual residues and to enhance peptide properties. frontiersin.orgchapman.edu

Natural Variation: The natural substitutions found in this compound (Gly8→Ser, Ser20→Asn) compared to Ascaphin-7 represent an evolutionary modification that could affect its antimicrobial spectrum or potency. unl.eduresearchgate.net

Engineered Substitutions: Based on general principles of antimicrobial peptide design, further substitutions in the this compound backbone could be explored. nih.gov Replacing L-amino acids with their D-enantiomers at sites vulnerable to protease cleavage is a common strategy to increase peptide stability without necessarily compromising activity. nih.govmdpi.comfrontiersin.org Additionally, substituting key residues to modulate charge or hydrophobicity can be used to optimize the balance between antimicrobial potency and selectivity. vulcanchem.comnih.gov For example, research on other peptides has shown that replacing Lysine residues with Arginine can impact activity, while substitution with Ornithine can improve enzymatic stability. nih.gov Deletion analysis, where specific amino acids are removed, can help identify the minimal sequence required for activity. frontiersin.org

Strategies for Peptide Stabilization (e.g., Stapling)

Evaluation of Modified Peptides

Following design and synthesis, modified this compound analogs would require rigorous evaluation to determine if the intended improvements have been achieved. This evaluation focuses on structural integrity, stability, and biological activity. nih.govcsic.es

A primary goal of peptide engineering is to create molecules that can withstand the harsh conditions of a biological environment. csic.es

Structural Stability: The success of stabilization strategies like stapling is often measured by circular dichroism (CD) spectroscopy, which quantifies the α-helical content of the peptide in different solutions. nih.gov For instance, stapled Ascaphin-8 analogs have been shown to have significantly higher α-helicity (up to 71%) compared to the linear parent peptide (41%). nih.gov

Protease Resistance: The stability of analogs against enzymatic degradation is tested by incubating them with proteases like trypsin or in human serum, followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) to measure the amount of intact peptide remaining over time. nih.govplos.orgmdpi.com Studies on Ascaphin-8 have confirmed that stapling can significantly improve protease stability. nih.govrsc.org Similarly, the introduction of D-amino acids is a well-established method for conferring protease resistance. mdpi.combiorxiv.org

Table 2: Properties of Stapled Ascaphin-8 Analogs (Illustrative Data Based on Published Research)
Peptide AnalogStapling Strategyα-Helicity (%)Protease Stability
Linear Ascaphin-8 (Parent)None41%Low
A8-2-oAromatization Stapling (ortho-linker)71%High
A8-4-DpAromatization Stapling (diphenyl-linker)68%High

Data adapted from studies on Ascaphin-8 to illustrate the effects of modification. nih.govrsc.org

Ultimately, any modification must be assessed for its effect on the peptide's primary function: killing microbes. mdpi.com

Antimicrobial Potency: This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. mdpi.com Assays are conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov Modifications like stapling or amino acid substitution can either enhance, maintain, or sometimes decrease potency, depending on the specific change and its effect on the peptide's structure and interactions with the bacterial membrane. nih.govnih.gov

Antimicrobial Spectrum: The range of microbial species a peptide is effective against defines its spectrum. vulcanchem.com The ascaphin family generally exhibits broad-spectrum activity. nih.gov Peptide engineering can alter this spectrum; for example, certain modifications in Ascaphin-8 analogs were found to enhance their activity against specific cancer cell lines, demonstrating how modifications can tune biological activity toward different targets. nih.govrsc.org

Alterations in Antitumor Activity Profiles

The natural frog skin peptide, Ascaphin-8, has been identified as a promising candidate for antitumor drug development due to its inhibitory effects on cancer cells, such as human HepG2 liver cancer-derived cells. nih.govresearchgate.net However, native linear peptides like Ascaphin-8 face challenges for direct therapeutic use, including susceptibility to enzymatic degradation and structural instability in aqueous solutions. nih.govnih.gov To overcome these limitations, peptide engineering strategies, particularly "stapling," have been employed to create analogs with enhanced stability and more potent antitumor activity.

Research has focused on modifying Ascaphin-8 to improve its pharmacological properties. One successful approach involves creating stapled peptides using thiol-halogen click chemistry. nih.gov This method stabilizes the α-helical structure of the peptide, which is often crucial for its biological function. Analogs such as A8-2-o and A8-4-Dp were designed and synthesized using this technique. nih.gov These stapled derivatives demonstrated significantly improved structural stability and a greater tolerance to hydrolytic enzymes compared to the parent peptide. nih.gov

Crucially, these structural modifications led to a marked enhancement in antitumor activity. Several of the stapled derivatives exhibited lower half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines than the original Ascaphin-8. nih.gov For instance, A8-2-o and A8-4-Dp were found to be potent inhibitors of tumor cell proliferation and migration. nih.gov Further investigation revealed that at a concentration of 10 µM, both A8-2-o and A8-4-Dp induced a significantly higher number of apoptotic cells in the human breast adenocarcinoma cell line (MCF-7) compared to the unmodified Ascaphin-8. nih.gov

Another peptide engineering strategy involved the synthesis of hydrocarbon-stapled analogs of Ascaphin-8 to enhance both stability and biological action. nih.gov Within this series, the analog Ascaphin-8-3 emerged as the most active peptide. nih.gov It demonstrated a more potent inhibitory effect against tested human cancer cell lines compared to the parent peptide. nih.govresearchgate.net Furthermore, Ascaphin-8-3 was found to be more powerful in inhibiting the metastatic capabilities of A549 human lung cancer cells. nih.govresearchgate.net

Structure-activity relationship studies provide insight into these enhanced profiles. While an increase in α-helicity is a known factor in the biological activity of antimicrobial peptides, the antitumor potency of Ascaphin-8 analogs does not show a strict linear relationship with their degree of helicity. nih.gov For example, the analog A8-4-Dp has relatively low helicity but exhibits strong antitumor activity, suggesting that other factors, such as increased hydrophobicity, may play a more significant role in the anticancer mechanism of Ascaphin-8 derivatives. nih.gov During the design of these analogs, researchers ensured that key amino acid residues essential for biological activity, such as 3-Lys, 7-Lys, 11-Lys, and 15-Lys, were preserved. nih.gov

Data on Antitumor Activity

The antiproliferative activities of Ascaphin-8 and its engineered analogs have been quantified against several human cancer cell lines, with the results summarized in the tables below.

Table 1: Antitumor Activity of Ascaphin-8 and Stapled Analogs

This table displays the half-maximal inhibitory concentration (IC₅₀) in µM for Ascaphin-8 and its stapled derivatives against three human cancer cell lines. Lower values indicate greater potency.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. U87
Ascaphin-820.3>50>50
A8-2-o8.910.311.2
A8-2-m11.512.815.6
A8-4-Dp10.111.713.5

Data sourced from a study on Ascaphin-8 derived stapled peptides. nih.gov

Table 2: Proliferative Inhibition of Hydrocarbon-Stapled Analog Ascaphin-8-3

This table compares the antiproliferative activity (IC₅₀ in µM) of the parent Ascaphin-8 peptide with its hydrocarbon-stapled analog, Ascaphin-8-3, against various human cancer cell lines.

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
Ascaphin-8>5020.3>50
Ascaphin-8-315.29.818.7

Data reflects findings from studies on hydrocarbon-stapled Ascaphin-8 peptides. nih.govresearchgate.net

Advanced Research Methodologies Applied to Ascaphin 7m

High-Resolution Mass Spectrometry for Peptide Characterization

High-resolution mass spectrometry (HR-MS) is a cornerstone technique for the detailed characterization of peptides like Ascaphin-7M. This powerful analytical tool provides precise mass measurements, which are critical for confirming the molecular weight and elucidating the amino acid sequence of the peptide.

In the context of ascaphin peptides, HR-MS is employed to verify the molecular weight of synthesized or isolated peptides, ensuring that the correct compound is being studied. nih.gov For instance, the molecular weight of Ascaphin-7 was determined to be 2,573.5 Da using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. uniprot.org This level of precision is crucial for distinguishing between different ascaphin variants and identifying any post-translational modifications.

The general workflow for peptide characterization using HR-MS often involves:

Sample Preparation: Isolation and purification of the peptide from its source, which for this compound is the skin secretion of Ascaphus montanus. researchgate.net

Ionization: The purified peptide is then ionized, commonly using techniques like electrospray ionization (ESI) or MALDI.

Mass Analysis: The ionized peptides are introduced into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, which measures the mass-to-charge ratio with high accuracy. sciex.comcore.ac.uk

Data Analysis: The resulting mass spectrum is analyzed to determine the exact molecular weight of the peptide. Fragmentation techniques (MS/MS) can be used to obtain sequence information. sciex.com

This methodology ensures the unambiguous identification and structural confirmation of this compound, providing a solid foundation for further functional studies.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a vital technique for investigating the secondary structure of peptides in different environments. units.itjascoinc.comwikipedia.org This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. wikipedia.org The resulting CD spectrum provides information about the peptide's conformational state, particularly the presence of α-helices, β-sheets, or random coil structures. units.it

For peptides in the ascaphin family, CD spectroscopy has been used to determine their secondary structure. nih.gov Studies on the related peptide, Ascaphin-8 (B1578179), revealed that it adopts an α-helical conformation. nih.gov It is highly probable that this compound also exhibits a significant degree of α-helicity, a common structural motif for many antimicrobial peptides. The α-helical structure is often induced or stabilized upon interaction with bacterial membranes. nih.gov

The process of analyzing a peptide's secondary structure using CD spectroscopy typically involves:

Dissolving the peptide in an appropriate solvent, often a buffer or a membrane-mimicking environment like trifluoroethanol. nih.gov

Recording the CD spectrum in the far-UV region (typically 190-260 nm). units.it

Analyzing the spectral features to estimate the percentage of different secondary structure elements. An α-helix, for example, is characterized by positive bands around 190-195 nm and two negative bands at approximately 208 and 222 nm. units.it

Secondary StructureCharacteristic CD Signal (Wavelength, nm)
α-helixPositive maximum at ~190-195 nm, negative minima at ~208 and ~222 nm units.it
β-sheetNegative band at ~217-218 nm, positive band near ~195-197 nm units.it
Random CoilStrong negative band below 200 nm units.it

This table summarizes the characteristic circular dichroism spectral features for common peptide secondary structures.

Advanced Peptidomic and Proteomic Profiling

Peptidomic and proteomic profiling are large-scale analytical approaches used to identify and quantify the entire set of peptides (peptidome) and proteins (proteome) in a biological sample. wikipedia.org These "omics" technologies are crucial for discovering novel peptides like this compound from complex biological mixtures, such as the skin secretions of frogs. researchgate.net

The application of peptidomics to the skin secretions of Ascaphus species has led to the identification of multiple ascaphin peptides, including this compound from Ascaphus montanus and its orthologs from Ascaphus truei. researchgate.net This comparative peptidomic approach has provided insights into the evolution of these peptides and has supported the classification of the two tailed frog populations as distinct species. researchgate.net

A typical peptidomic/proteomic workflow involves:

Sample Collection: Obtaining the biological material, in this case, the skin secretions from the frog.

Peptide/Protein Extraction: Separating the peptides and proteins from other components of the secretion.

Separation: Utilizing techniques like liquid chromatography to separate the complex mixture of peptides. biorxiv.org

Mass Spectrometry: Analyzing the separated peptides using high-resolution mass spectrometry to determine their mass and sequence. nih.gov

Bioinformatic Analysis: Using specialized software to identify the peptides by matching the experimental data against protein and genome databases. nih.gov

These profiling studies not only lead to the discovery of new peptides but also provide a snapshot of the organism's defense system, as many of these secreted peptides have antimicrobial properties. researchgate.net

Gene Sequencing and Transcriptomics for Biosynthesis Pathway Elucidation

To understand how this compound is produced by the frog, researchers turn to gene sequencing and transcriptomics. Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism under specific conditions. capitalbiotechnology.com By sequencing the messenger RNA (mRNA) from the frog's skin, scientists can identify the genes that encode for the ascaphin peptides.

This approach, often referred to as RNA-Seq, provides a wealth of information about gene expression levels and can reveal the precursor proteins from which the mature peptides are cleaved. capitalbiotechnology.comrna-seqblog.com Analysis of the genes encoding ascaphins suggests that they arose from multiple duplications of an ancestral gene. researchgate.net

The key steps in using transcriptomics to elucidate the biosynthesis pathway of this compound include:

RNA Extraction: Isolating RNA from the skin tissue of Ascaphus montanus.

Library Preparation: Converting the RNA into a library of cDNA fragments suitable for sequencing.

Next-Generation Sequencing (NGS): Sequencing the cDNA library to generate millions of short sequence reads. rna-seqblog.com

Transcriptome Assembly and Annotation: Assembling the sequence reads to reconstruct the full-length transcripts and identifying the genes that code for ascaphin precursors. nih.gov

This powerful methodology provides the genetic blueprint for this compound and offers insights into the evolutionary origins of this family of peptides.

In Vitro Cell-Based Assays for Biological Activity Evaluation

Once a peptide like this compound has been identified and characterized, its biological activity must be evaluated. In vitro cell-based assays are essential for determining the function of the peptide, particularly its antimicrobial and cytotoxic properties. formulationbio.commurigenics.com

For antimicrobial peptides, a standard method is the determination of the Minimum Inhibitory Concentration (MIC). This assay measures the lowest concentration of the peptide that inhibits the visible growth of a particular microorganism. nih.gov Ascaphin peptides have been shown to be active against a range of bacteria, including both Gram-positive and Gram-negative species. vulcanchem.comnih.gov Ascaphin-7 is noted to have higher potency against Gram-negative bacteria. uniprot.org

Commonly used cell-based assays for evaluating antimicrobial peptides include:

Antimicrobial Susceptibility Testing: To determine the MIC against various bacterial and fungal strains. nih.gov

Hemolysis Assays: To assess the peptide's toxicity to red blood cells, which is an indicator of its potential cytotoxicity to mammalian cells. nih.gov Ascaphin-7 has been reported to have very weak hemolytic activity. uniprot.org

Cytotoxicity Assays: Using mammalian cell lines to measure the peptide's toxicity to host cells. nih.govaxionbiosystems.com

Assay TypePurposeExample Finding for Ascaphin Family
Minimum Inhibitory Concentration (MIC)Determine antimicrobial potency nih.govActive against Gram-positive and Gram-negative bacteria vulcanchem.comnih.gov
Hemolysis AssayEvaluate toxicity to red blood cells nih.govAscaphin-7 shows very weak hemolytic activity uniprot.org
Cell Viability/Cytotoxicity AssayAssess toxicity to mammalian cells nih.govaxionbiosystems.comAscaphin-8 shows the highest hemolytic activity in its family nih.gov

This table outlines key in vitro assays used to evaluate the biological activity of antimicrobial peptides like this compound.

Advanced Microscopy Techniques for Membrane Interaction Studies

Understanding how antimicrobial peptides like this compound kill microbes often requires studying their interaction with the cell membrane. Advanced microscopy techniques provide the means to visualize these interactions at a high resolution. nih.gov

While specific microscopy studies on this compound are not detailed in the provided context, research on other antimicrobial peptides suggests that they often function by disrupting the bacterial membrane. vulcanchem.com Techniques such as fluorescence microscopy can be used to observe the binding of fluorescently labeled peptides to bacterial cells and to monitor membrane permeabilization. nih.govfrontiersin.org

Advanced microscopy methods that can be applied to study peptide-membrane interactions include:

Fluorescence Microscopy: To visualize the localization of labeled peptides on or within cells. frontiersin.org

Atomic Force Microscopy (AFM): To image the topographical changes on the membrane surface caused by peptide interaction, such as pore formation. nih.gov

Total Internal Reflection Fluorescence (TIRF) Microscopy: To selectively excite and visualize fluorescent molecules at the cell membrane, providing high-contrast images of membrane-associated events. nih.gov

These techniques are instrumental in elucidating the mechanism of action of antimicrobial peptides, providing visual evidence of how they disrupt microbial membranes, which is believed to be a primary mode of action for the ascaphin family. vulcanchem.com

Future Research Directions and Potential Applications of Ascaphin 7m

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

A fundamental area of future research is the complete elucidation of the biosynthetic pathway of Ascaphin-7M and the mechanisms that regulate its production. While it is known that ascaphins are gene-encoded peptides synthesized in the granular glands of frog skin, the specific enzymes and regulatory networks involved in their maturation and secretion remain largely unknown. researchgate.netimrpress.com Understanding this pathway is crucial for several reasons.

Chemoproteomics, a powerful tool for identifying functional proteins that interact with specific substrates, could be instrumental in this endeavor. frontiersin.org By designing probes based on ascaphin precursors, researchers could potentially isolate and identify the enzymes responsible for post-translational modifications, such as C-terminal amidation, which is observed in some ascaphins and is often critical for their activity. carlosdavidson.org

Further research into the regulatory mechanisms could reveal how the frog's skin responds to environmental cues and pathogenic threats to modulate the production of this compound and other defense peptides. This knowledge could inform the development of strategies to stimulate the production of these peptides for therapeutic purposes.

Comprehensive Structural Determination of this compound and Analogs

While the primary amino acid sequence of this compound is known, a detailed three-dimensional structure is essential for a complete understanding of its function. uniprot.org Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are vital for determining the peptide's conformation, particularly its amphipathic α-helical structure, which is a common feature of many AMPs and is crucial for their interaction with microbial membranes. researchgate.netvulcanchem.com

Circular dichroism (CD) spectroscopy has been used to demonstrate that related ascaphins, like ascaphin-8 (B1578179), adopt an α-helical conformation in membrane-mimetic environments. researchgate.net Similar studies on this compound would provide valuable insights. Furthermore, the synthesis and structural analysis of this compound analogs with strategic amino acid substitutions can help to identify the key residues responsible for its activity and selectivity. vulcanchem.com This structure-activity relationship (SAR) data is invaluable for designing more potent and specific peptide-based drugs.

Deeper Insights into Specific Intracellular Targets and Signaling Pathways

While the primary mechanism of action for many AMPs is membrane disruption, there is growing evidence that they can also have intracellular targets. nih.govmdpi.com Future research should focus on identifying the specific intracellular molecules and signaling pathways that this compound interacts with after it penetrates the microbial cell membrane.

Potential intracellular targets could include DNA, RNA, or essential enzymes involved in protein synthesis or cellular metabolism. biorxiv.orgmdpi.com Techniques like pull-down assays using biotinylated this compound could help identify binding partners within the cell.

Furthermore, investigating the impact of this compound on key signaling pathways within microbial cells is crucial. For instance, understanding how the peptide might interfere with pathways like the HIF-1 signaling pathway, which is relevant in both microbial defense and cancer, could open up new therapeutic avenues. nih.gov Studies on other AMPs have shown that they can modulate host cell signaling pathways, such as the MAPK signaling pathway, which is involved in inflammation and immune responses. nih.gov Exploring similar effects for this compound could reveal immunomodulatory properties.

Exploration of Novel Biological Activities Beyond Antimicrobial and Antitumor Effects

The biological activities of this compound may extend beyond its known antimicrobial and potential antitumor effects. Many frog skin peptides exhibit a wide range of pharmacological activities. imrpress.com Therefore, a comprehensive screening of this compound for other biological activities is a promising area of future research.

These could include:

Antiviral activity: Given the broad-spectrum nature of many AMPs, investigating the efficacy of this compound against various viruses is a logical next step.

Immunomodulatory effects: As mentioned, AMPs can influence the host's immune response. frontiersin.org this compound could potentially modulate inflammatory responses or recruit immune cells to the site of infection.

Wound healing properties: Some AMPs have been shown to promote tissue repair. imrpress.com

Systematic screening of this compound in various biological assays will be essential to uncover its full therapeutic potential.

Development of Novel Peptide Engineering Strategies for Enhanced Efficacy and Stability

While natural peptides like this compound hold great promise, they often have limitations such as susceptibility to proteolytic degradation and potential toxicity to host cells. rsc.org Peptide engineering offers a powerful approach to overcome these challenges and enhance the therapeutic profile of this compound.

Several strategies can be employed:

Amino Acid Substitution: Replacing specific amino acids with natural or unnatural alternatives can improve stability, increase potency, and enhance selectivity for microbial cells. frontiersin.org For example, substituting certain residues with lysine (B10760008) has been shown to modulate the activity of ascaphin-8. nih.gov

Peptide Stapling: This technique involves introducing a synthetic brace to lock the peptide into its bioactive α-helical conformation, which can increase its stability and cell permeability. rsc.org

Hybrid Peptides: Combining fragments of this compound with portions of other peptides can create novel molecules with enhanced or entirely new functionalities. frontiersin.org

Terminal Modifications: Modifications at the N- and C-termini, such as acetylation and amidation, can protect the peptide from degradation and influence its biological activity. frontiersin.org

These engineering strategies, guided by structural and SAR data, will be crucial for developing this compound-based therapeutics with improved clinical viability.

Ecological and Evolutionary Role of this compound in Amphibian Defense

Understanding the ecological and evolutionary significance of this compound provides a broader context for its biological function. The production of antimicrobial peptides is considered a key defense strategy that arose early in the evolution of anurans. carlosdavidson.orgnih.gov The presence of ascaphins in the skin secretions of Ascaphus species, which are considered primitive frogs, supports this hypothesis. researchgate.net

Future research in this area could involve:

Comparative Peptidomics: Analyzing the skin secretions of different Ascaphus populations and related frog species can provide insights into the evolution of the ascaphin peptide family and how environmental pressures may have shaped their diversity. researchgate.net

Host-Pathogen Interaction Studies: Investigating the effectiveness of this compound against pathogens found in the natural habitat of Ascaphus montanus can help to elucidate its specific role in protecting the frog from disease. frontiersin.org

Synergistic Effects: The skin secretions of frogs contain a cocktail of different peptides. imrpress.com Studying the potential synergistic interactions between this compound and other co-occurring peptides could reveal a more complex and potent defense mechanism.

These ecological and evolutionary studies will not only enhance our fundamental understanding of amphibian biology but may also provide clues for the development of more effective antimicrobial strategies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Ascaphin-7M?

  • Category : Chemical Characterization
  • Answer : To characterize this compound, employ a combination of spectroscopic and chromatographic techniques. For purity assessment, use high-performance liquid chromatography (HPLC) with UV-Vis detection, ensuring solvent compatibility and column selection align with the compound’s polarity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for structural elucidation; report chemical shifts, coupling constants, and fragmentation patterns . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can determine thermal stability. Always validate methods using reference standards and include error margins (e.g., ±0.1% for purity) .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

  • Category : Bioactivity Assays
  • Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) to cover subthreshold to saturation effects. Include positive controls (e.g., known agonists/antagonists) and vehicle controls to account for solvent toxicity. Replicate experiments at least three times independently to ensure statistical power. For cytotoxicity assessments, combine MTT assays with live/dead staining to distinguish cytostatic vs. cytotoxic effects. Report IC₅₀/EC₅₀ values with 95% confidence intervals and use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Category : Synthesis Optimization
  • Answer : Document all synthetic steps in detail, including reaction conditions (temperature, pH, solvent ratios), purification methods (e.g., recrystallization solvents, column chromatography gradients), and intermediate characterization data. Share raw spectral data (NMR, MS) in supplementary materials. Cross-validate yields and purity with independent labs using identical protocols . For novel synthetic routes, provide mechanistic rationales and troubleshoot common side reactions (e.g., hydrolysis, dimerization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Category : Data Contradiction Analysis
  • Answer : Conduct a meta-analysis of existing studies, focusing on variables such as cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration, incubation time), and compound handling (e.g., storage temperature, reconstitution protocols). Use standardized positive controls and validate batch-to-batch consistency of this compound. If discrepancies persist, perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to isolate confounding factors .

Q. What computational approaches are suitable for modeling this compound’s interactions with putative molecular targets?

  • Category : Computational Modeling
  • Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding poses against homology-modeled targets. Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess stability over ≥100 ns trajectories. Cross-reference with mutagenesis data to identify critical residues for binding. For novel targets, integrate cheminformatics tools (e.g., SwissTargetPrediction) to prioritize candidates .

Q. How should researchers address batch-to-batch variability in this compound’s stability during long-term studies?

  • Category : Stability and Storage
  • Answer : Conduct accelerated stability studies under varying conditions (4°C, -20°C, lyophilized vs. solution). Monitor degradation via HPLC-MS every 30 days and quantify major degradation products. Use Arrhenius equations to extrapolate shelf life. For in vivo studies, pre-test each batch in acute toxicity models to confirm bioequivalence .

Q. What statistical methods are critical for interpreting high-throughput screening data involving this compound?

  • Category : Statistical Analysis
  • Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in multi-parametric assays. Use principal component analysis (PCA) to identify outliers and hierarchical clustering to group compounds with similar activity profiles. For dose-response synergy studies (e.g., with chemotherapeutics), calculate combination indices (CI) via the Chou-Talalay method .

Q. How can researchers validate this compound’s mechanism of action in complex physiological models?

  • Category : Translational Barriers
  • Answer : Use CRISPR/Cas9-engineered knockouts of putative targets in 3D organoid or ex vivo tissue models. Compare transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles between treated and untreated groups. For in vivo validation, employ conditional knockout mice and monitor pharmacokinetic/pharmacodynamic (PK/PD) endpoints (e.g., plasma half-life, tissue distribution) .

Methodological Considerations

  • Literature Reviews : Use systematic review frameworks (PRISMA) to aggregate data from PubMed, Scopus, and Web of Science. Annotate conflicting findings and highlight gaps (e.g., lack of PK data) .
  • Ethical Reporting : Disclose all conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Peer Review Preparation : Anticipate critiques on mechanistic hypotheses by including counterfactual experiments (e.g., off-target inhibition assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.